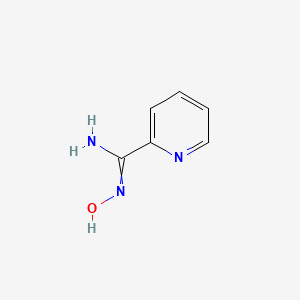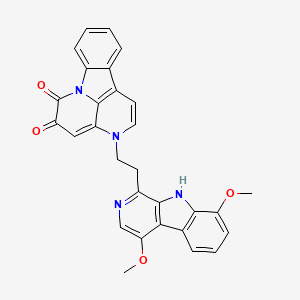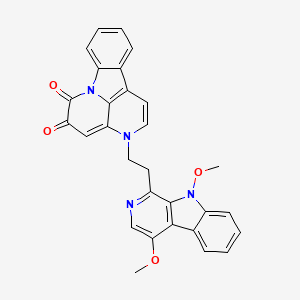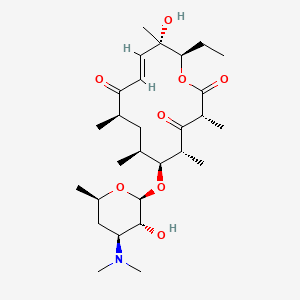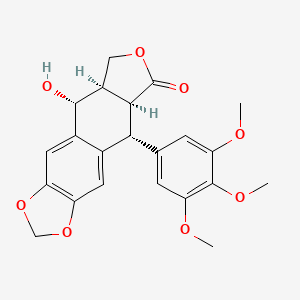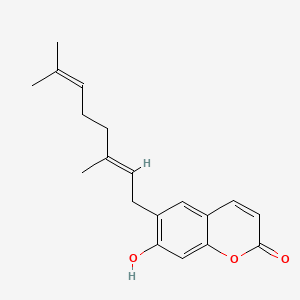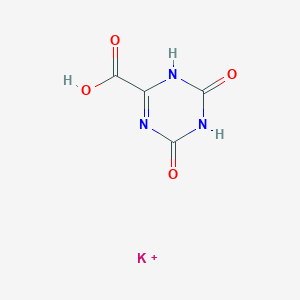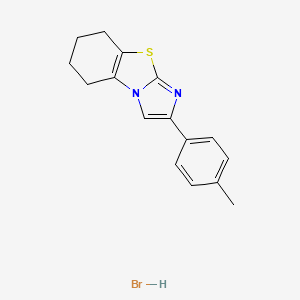
环状匹菲林-α 氢溴酸盐
描述
Pifithrin-α (PFT-α) is a small-molecule compound known for its ability to inhibit the function of the tumor suppressor protein p53. This compound has been widely studied for its potential to protect against various genotoxic agents by inhibiting p53-mediated apoptosis and cell cycle arrest .
科学研究应用
Pifithrin-α has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the function of p53 and its role in various cellular processes.
Biology: Employed in research to understand the mechanisms of p53-mediated apoptosis and cell cycle regulation.
Medicine: Investigated for its potential to protect normal cells from the side effects of chemotherapy and radiation therapy by inhibiting p53 function.
Industry: Utilized in the development of new therapeutic agents targeting p53-related pathways.
作用机制
Target of Action
Cyclic Pifithrin-alpha hydrobromide, also known as Pifithrin-beta hydrobromide or Cyclic Pifithrin-A hydrobromide, primarily targets the p53 protein . The p53 protein plays a crucial role in preventing cancer formation, thus, it is classified as a tumor suppressor. It is very important because it can prevent cells from growing and dividing too rapidly or in an uncontrolled way .
Mode of Action
This compound acts as an inhibitor of p53 . It works by reversibly blocking the p53-dependent transactivation of p53-responsive genes . This means it can temporarily stop the p53 protein from activating certain genes that are responsive to it .
Biochemical Pathways
The primary biochemical pathway affected by Cyclic Pifithrin-alpha hydrobromide is the p53 signaling pathway . By inhibiting the p53 protein, this compound can affect the normal functioning of this pathway, which is often involved in cell cycle control, apoptosis, and DNA repair .
Result of Action
The inhibition of p53 by Cyclic Pifithrin-alpha hydrobromide can lead to a decrease in p53-mediated apoptosis, meaning it can reduce the rate at which cells undergo programmed cell death in response to p53 . This compound has also been reported to increase apoptosis in target cells when used in combination with antimicrotubule agents .
Action Environment
The efficacy and stability of Cyclic Pifithrin-alpha hydrobromide can be influenced by various environmental factors. For instance, it is known to be sensitive to light and moisture, and it is recommended to be stored under inert gas . Therefore, the storage and handling conditions can significantly impact the effectiveness of this compound. Additionally, the biological environment within the body, including the presence of other molecules and the pH of the surroundings, may also affect its action.
安全和危害
生化分析
Biochemical Properties
Cyclic Pifithrin-alpha Hydrobromide is known to interact with the p53 protein . It acts as a transcription inhibitor of p53, a crucial protein that regulates the cell cycle and hence functions as a tumor suppressor . The nature of this interaction is inhibitory, with Cyclic Pifithrin-alpha Hydrobromide preventing the normal function of p53 .
Cellular Effects
In the cellular context, Cyclic Pifithrin-alpha Hydrobromide has a significant impact on various types of cells and cellular processes. It inhibits p53-mediated apoptosis and p53-dependent gene transcription . This means that it can influence cell function by altering cell signaling pathways and gene expression . It also has an effect on cellular metabolism, as the p53 protein plays a role in several metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of Cyclic Pifithrin-alpha Hydrobromide involves its binding interactions with the p53 protein . By inhibiting the transcriptional activity of p53, it can cause changes in gene expression . It does not block p53 phosphorylation on Ser 15 in response to etoposide treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclic Pifithrin-alpha Hydrobromide can change over time. It exhibits a longer half-life (t1/2 = 6h in neuron culture medium at 37° C) than Pifithrin-alpha . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
Cyclic Pifithrin-alpha Hydrobromide is involved in the p53 pathway . The p53 protein interacts with several enzymes and cofactors, which could be affected by the presence of Cyclic Pifithrin-alpha Hydrobromide
准备方法
Synthetic Routes and Reaction Conditions
Pifithrin-α is synthesized through a multi-step chemical process. The synthesis typically involves the condensation of specific precursor molecules under controlled conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of Pifithrin-α involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and high yield. The compound is then purified using techniques like recrystallization or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions
Pifithrin-α undergoes various chemical reactions, including:
Oxidation: Pifithrin-α can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Pifithrin-α can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Pifithrin-α can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
相似化合物的比较
Similar Compounds
Pifithrin-β: Another derivative of Pifithrin-α, known for its similar p53-inhibitory properties.
Nutlin-3: A small-molecule inhibitor that disrupts the interaction between p53 and MDM2, leading to the stabilization and activation of p53.
RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis): A compound that binds to p53 and prevents its degradation, thereby enhancing p53 activity.
Uniqueness
Pifithrin-α is unique in its ability to reversibly inhibit p53 function, making it a valuable tool for studying p53-related pathways and developing therapeutic strategies to protect normal cells from genotoxic stress .
属性
IUPAC Name |
2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S.BrH/c1-11-6-8-12(9-7-11)13-10-18-14-4-2-3-5-15(14)19-16(18)17-13;/h6-10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNCOAOESGSEOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C4=C(CCCC4)SC3=N2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301010188 | |
| Record name | Cyclic Pifithrin-alpha hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301010188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511296-88-1 | |
| Record name | Pifithrin-beta hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0511296881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclic Pifithrin-alpha hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301010188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIFITHRIN-.BETA. HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP003XXT4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


